

Early-Phase Clinical Trial Results for Balcinrenone: A Technical Overview

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Compound of Interest

Compound Name: *Balcinrenone*

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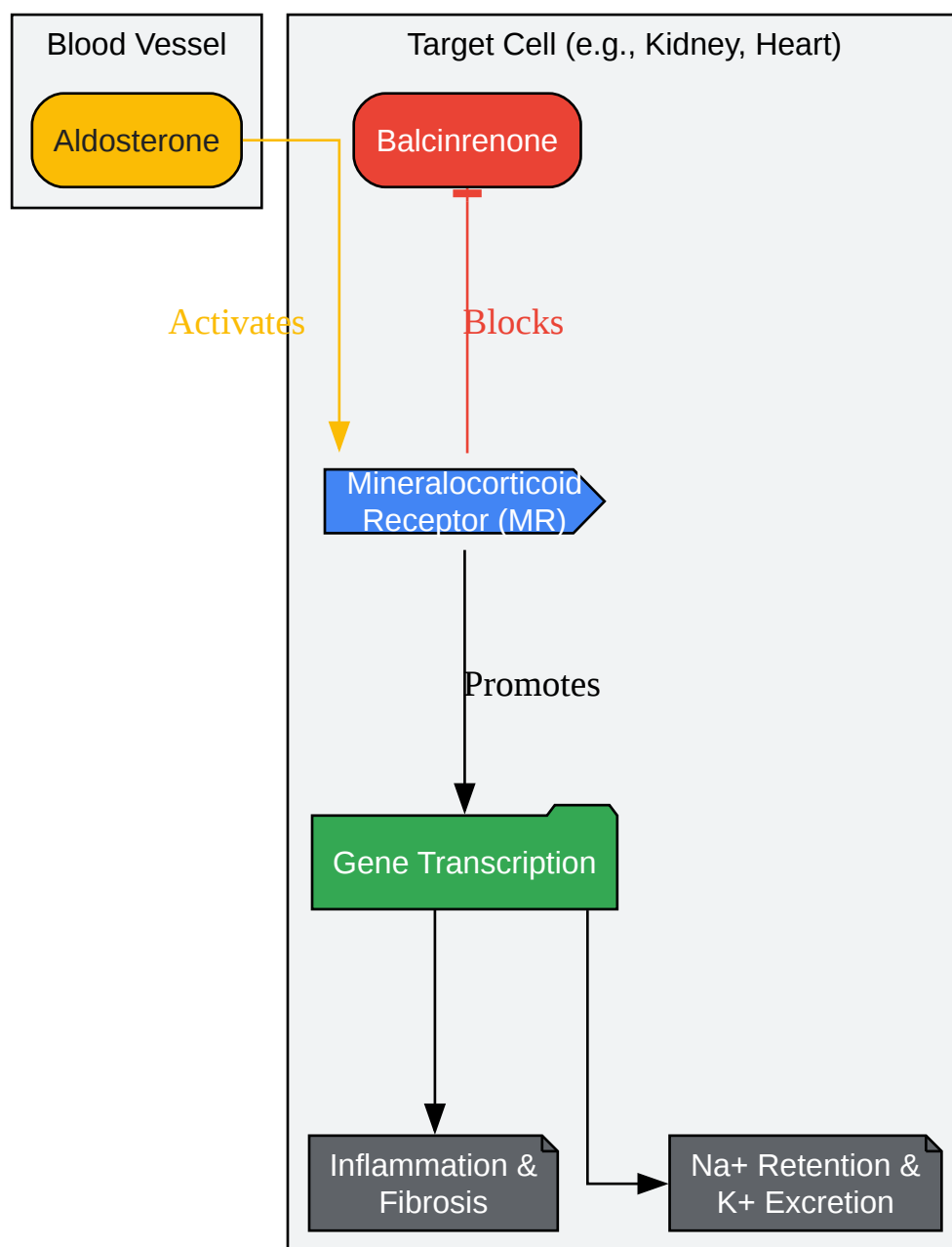
Introduction

Balcinrenone (formerly AZD9977) is a novel, non-steroidal, selective mineralocorticoid receptor (MR) modulator being developed for the treatment of chronic kidney disease (CKD) and heart failure (HF).[1][2] Unlike traditional steroidal MR antagonists, **balcinrenone** is designed to offer cardio-renal protection with a potentially lower risk of electrolyte imbalances, specifically hyperkalemia.[1] This technical guide provides a comprehensive summary of the available data from early-phase clinical trials, focusing on pharmacokinetics, safety, and efficacy, with detailed experimental protocols and visual representations of key pathways and study designs.

Mechanism of Action

Balcinrenone functions by selectively modulating the mineralocorticoid receptor, thereby blocking the binding of aldosterone.[3] The overactivation of the MR by aldosterone is a key factor in the pathophysiology of hypertension, heart failure, and kidney disease, leading to sodium retention, potassium excretion, inflammation, and fibrosis.[3] By inhibiting these effects, **balcinrenone** aims to reduce blood pressure, decrease fluid overload, and mitigate tissue damage in the cardiovascular and renal systems.[3]

Signaling Pathway of Balcinrenone



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Caption: Mechanism of action of **Balcinrenone**.

Pharmacokinetics

Population pharmacokinetic analyses have been conducted using data from six clinical studies, including healthy participants and patients with heart failure and chronic kidney disease.[4]

Key Pharmacokinetic Parameters

Parameter	Observation	Citation
Effect of Food	Minor impact on exposure, with a 1.13-fold increase in AUC _{ss} when taken with food.	[4]
Effect of Renal Impairment (eGFR)	Lower eGFR leads to higher exposure. Patients with an eGFR of 25 mL/min/1.73 m ² had a 1.44-fold increase in balcinrenone AUC _{ss} compared to those with an eGFR of 60 mL/min/1.73 m ² .	[4]
Apparent Clearance in Patients vs. Healthy Volunteers	Patients with HF and CKD showed approximately 50% lower apparent clearance compared to healthy participants and those with only renal impairment, after adjusting for eGFR differences.	[4][5]
AUC in Severe Renal Impairment	In a Phase 1 trial (NCT04469907), a single 150 mg oral dose resulted in an approximately two-fold higher area under the curve (AUC) and a 1.4-fold higher maximum plasma concentration (C _{max}) in participants with severe renal impairment (eGFR < 30 mL/min/1.73 m ²) compared to healthy controls.	[6]
Dose Proportionality	In a Phase 1 single ascending dose study in healthy males, doses from 5 mg to 800 mg were evaluated.	[7]

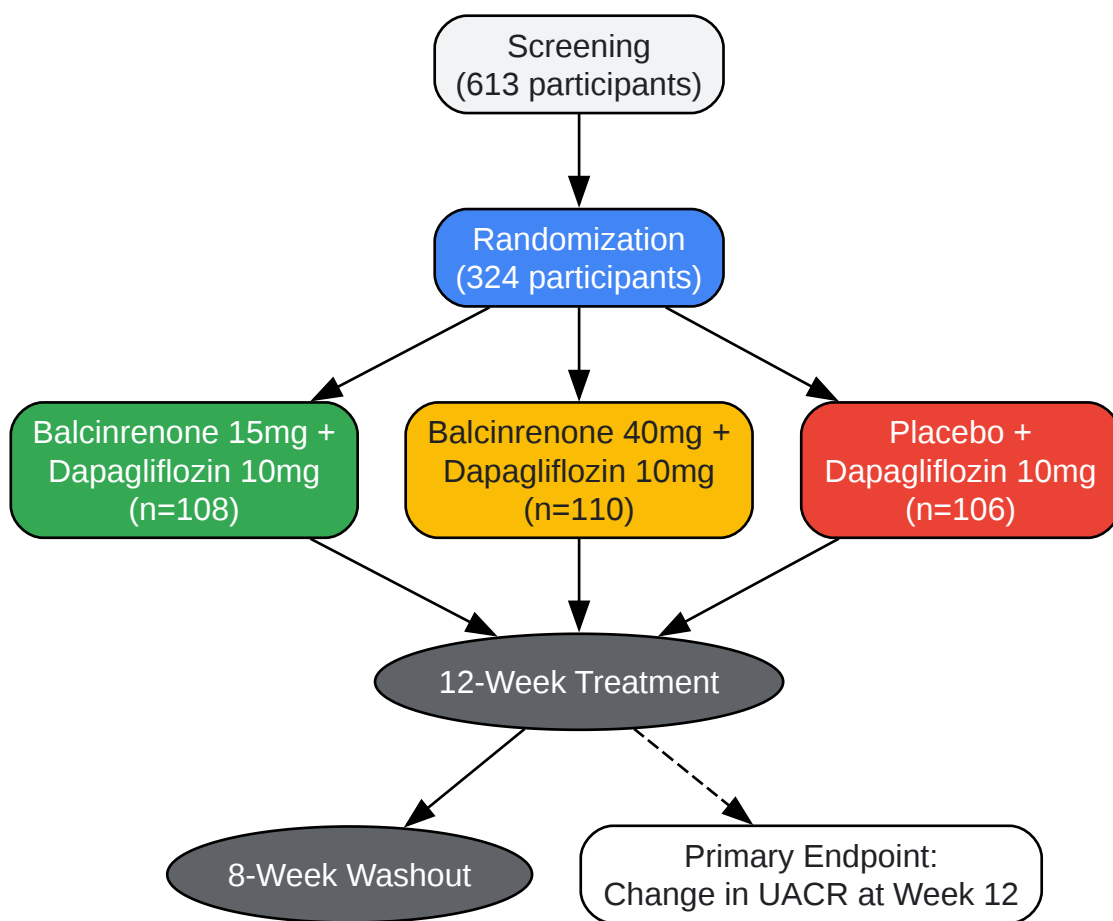
Phase 2 Clinical Trial Results

Two key Phase 2b clinical trials have evaluated the efficacy and safety of **balcinrenone** in combination with the SGLT2 inhibitor dapagliflozin: the MIRO-CKD trial and the MIRACLE trial.

MIRO-CKD Trial (NCT06350123)

The MIRO-CKD trial was a multicenter, randomized, double-blind, active-controlled study to assess the efficacy and safety of **balcinrenone** in combination with dapagliflozin in patients with chronic kidney disease.^[8]^[9]^[10]

- Study Design: Phase 2b, multicenter, randomized, double-blind, active-controlled, parallel-group, dose-finding study.^[10]
- Participants: 324 adults with an estimated glomerular filtration rate (eGFR) of 25 to <60 mL/min per 1.73 m² and a urine albumin-to-creatinine ratio (UACR) of >100 to ≤5000 mg/g.^[8]
- Treatment Arms:^[8]
 - **Balcinrenone** 15 mg + Dapagliflozin 10 mg (n=108)
 - **Balcinrenone** 40 mg + Dapagliflozin 10 mg (n=110)
 - Placebo + Dapagliflozin 10 mg (n=106)
- Treatment Duration: 12 weeks, followed by an 8-week washout period.^[9]^[11]
- Primary Efficacy Endpoint: Relative change in UACR from baseline to week 12.^[9]



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Caption: MIRO-CKD trial workflow.

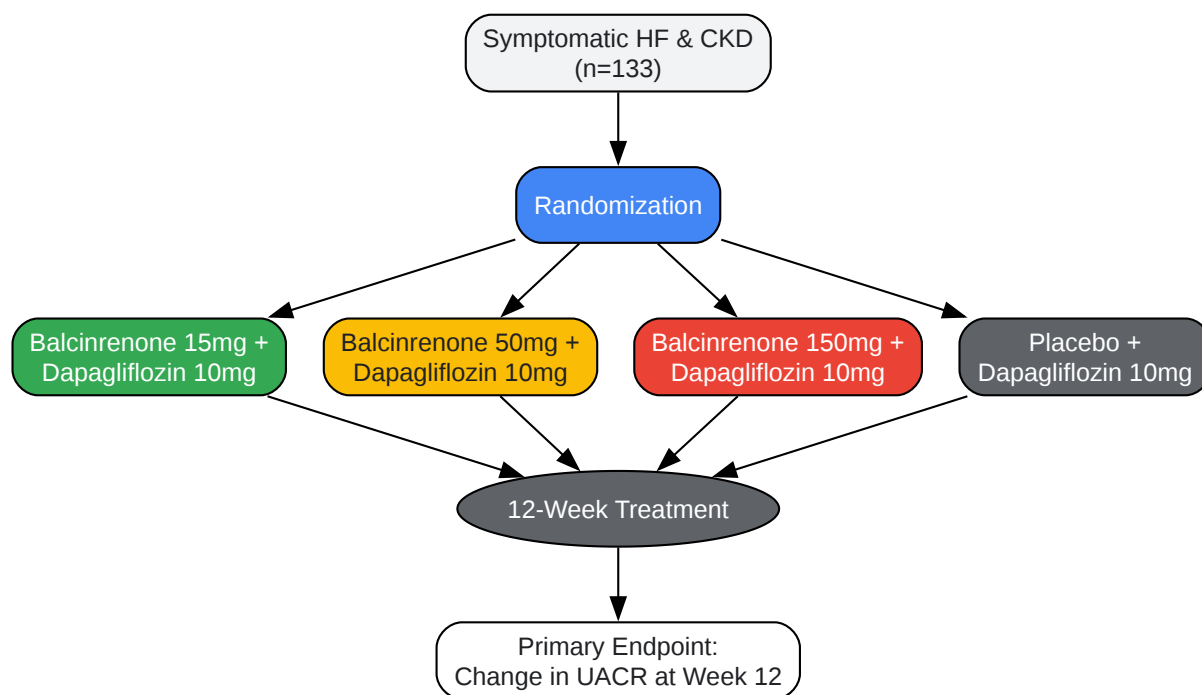
Characteristic/ Outcome	Balcinrenone 15 mg + Dapagliflozin 10 mg (n=108)	Balcinrenone 40 mg + Dapagliflozin 10 mg (n=110)	Placebo + Dapagliflozin 10 mg (n=106)	Citation
Mean Age (years)	64.6 (overall)	64.6 (overall)	64.6 (overall)	[8]
Mean eGFR (mL/min/1.73 m ²)	42.2 (overall)	42.2 (overall)	42.2 (overall)	[8]
Median UACR (mg/g)	365 (overall)	365 (overall)	365 (overall)	[8]
UACR Reduction vs. Placebo at Week 12 (90% CI)	-22.8% (-33.3 to -10.7)	-32.8% (-42.0 to -22.1)	N/A	[8]
p-value vs. Placebo	0.0038	<0.0001	N/A	[8]

Adverse Event	Balcinrenone 15 mg + Dapagliflozin 10 mg (n=108)	Balcinrenone 40 mg + Dapagliflozin 10 mg (n=110)	Placebo + Dapagliflozin 10 mg (n=106)	Citation
Investigator- reported Hyperkalemia	7 (6%)	8 (7%)	5 (5%)	[8]
Hypotension	Few, balanced across groups, none serious	Few, balanced across groups, none serious	Few, balanced across groups, none serious	[8]
Renal Events	Few, balanced across groups, none serious	Few, balanced across groups, none serious	Few, balanced across groups, none serious	[8]

MIRACLE Trial (NCT04595370)

The MIRACLE trial investigated the efficacy and safety of **balcinrenone** in combination with dapagliflozin in patients with heart failure and chronic kidney disease.^[1]^[12] The trial was stopped early due to slow recruitment, which limited its statistical power.^[1]

- Study Design: Phase 2b, randomized, double-blind, placebo-controlled.^[1]
- Participants: 133 adults with symptomatic heart failure (ejection fraction <60%), eGFR ≥30 to ≤60 ml/min/1.73 m², and UACR ≥30 to <3000 mg/g.^[1]
- Treatment Arms:^[1]
 - **Balcinrenone** 15 mg/day + Dapagliflozin 10 mg/day
 - **Balcinrenone** 50 mg/day + Dapagliflozin 10 mg/day
 - **Balcinrenone** 150 mg/day + Dapagliflozin 10 mg/day
 - Placebo + Dapagliflozin 10 mg/day
- Treatment Duration: 12 weeks.^[1]
- Primary Endpoint: Relative reduction in UACR from baseline to week 12.^[1]



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Caption: MIRACLE trial workflow.

The MIRACLE trial did not show a statistically significant difference in the relative reduction of UACR from baseline to week 12 between the **balcinrenone** plus dapagliflozin groups and the dapagliflozin plus placebo group.[1] There was no clear dose-response relationship observed for **balcinrenone**. [1]

In terms of safety, there were possible dose-dependent increases in serum potassium levels and a reduction in eGFR in the highest dose group (150 mg).[1] Hyperkalemia led to discontinuation for two participants receiving **balcinrenone**, while none in the placebo group discontinued for this reason.[1]

Conclusion

Early-phase clinical trials of **balcinrenone**, particularly the MIRO-CKD study, have demonstrated promising results in reducing albuminuria in patients with chronic kidney disease

when used in combination with dapagliflozin.[8] The safety profile appears manageable, with minor effects on potassium levels.[8] While the MIRACLE trial in patients with heart failure and CKD did not meet its primary endpoint, it provided valuable safety information.[1] Further investigation in larger, adequately powered Phase 3 trials is warranted to fully establish the clinical benefit and safety of **balcinrenone** in these patient populations.

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References

- 1. Balcinrenone plus dapagliflozin in patients with heart failure and chronic kidney disease: Results from the phase 2b MIRACLE trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Balcinrenone - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 4. researchgate.net [researchgate.net]
- 5. The effect of severe renal impairment on the pharmacokinetics, safety and tolerability of balcinrenone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Concentration–QT modeling demonstrates that the selective mineralocorticoid receptor modulator, balcinrenone (AZD9977), does not prolong QT interval - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Balcinrenone in combination with dapagliflozin compared with dapagliflozin alone in patients with chronic kidney disease and albuminuria: a randomised, active-controlled double-blind, phase 2b clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of balcinrenone and dapagliflozin for CKD: design and baseline characteristics of the MIRO-CKD trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. hra.nhs.uk [hra.nhs.uk]
- 12. research.regionh.dk [research.regionh.dk]

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